2,3-Dimethyl-1,4-diphenylbutane-1,4-dione
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Overview
Description
2,3-Dimethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-diphenylbutane-1,4-dione typically involves the condensation of dimedone with 1,2-dibenzoylethylene in the presence of a base . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diketone into corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,3-Dimethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,3-Dim
Properties
CAS No. |
34733-55-6 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C18H18O2/c1-13(17(19)15-9-5-3-6-10-15)14(2)18(20)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
HBYWOMLOWVKVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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